molecular formula C21H25ClN2O4S B4134639 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide

Cat. No. B4134639
M. Wt: 437.0 g/mol
InChI Key: KYLKRVXTIYFXJW-UHFFFAOYSA-N
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Description

This compound is part of a class of chemical entities known for their diverse biological activities, which stem from their complex molecular structures. These structures provide a unique platform for the study of various chemical and physical properties, leading to insights into their potential applications in different fields.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the coupling of specific benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups. These synthesis methods allow for the preparation of compounds with specific biological activities (Khalid et al., 2013).

Molecular Structure Analysis

Structural characterization of similar compounds has been achieved through spectroscopic techniques and crystallography, revealing details such as conformation and geometric arrangement around sulfur atoms. For instance, the piperidine ring in some sulfonamide compounds adopts a chair conformation, indicating the structural flexibility necessary for biological activity (Naveen et al., 2015).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the molecular level to produce a certain effect. This is often used in the context of drugs to describe how they produce their therapeutic effects .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and reactivity. It can also include information about safe handling and storage procedures, as well as first aid measures in case of exposure .

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(2,4-dimethylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-14-4-6-19(15(2)12-14)23-21(25)16-8-10-24(11-9-16)29(26,27)17-5-7-20(28-3)18(22)13-17/h4-7,12-13,16H,8-11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLKRVXTIYFXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide
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1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide
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1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide
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1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide
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1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide
Reactant of Route 6
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1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide

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